Product packaging for BPR1K871(Cat. No.:)

BPR1K871

Cat. No.: B1574180
M. Wt: 526.056
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Multi-Kinase Inhibitors in Targeted Drug Discovery

Protein kinases play pivotal roles in cellular signaling, regulating processes such as cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention researchgate.netnih.gov. Initially, drug discovery efforts focused on developing highly selective, single-target kinase inhibitors to minimize off-target toxicities researchgate.net. However, the complex, multifactorial nature of cancer, often involving multiple deregulated signaling pathways, and the emergence of drug resistance to single-target agents, have propelled the development of multi-kinase inhibitors researchgate.netnih.govwjgnet.com.

Multi-kinase inhibitors offer several advantages, including the ability to simultaneously block multiple pathways essential for tumor growth, overcome resistance mechanisms, and potentially achieve synergistic therapeutic effects researchgate.netnih.govwjgnet.com. Examples of successful multi-kinase inhibitors in clinical use include sunitinib, sorafenib, dasatinib, and lapatinib, which target various kinases like VEGFR, PDGFR, FLT3, Abl, and EGFR, among others researchgate.netwjgnet.com. This strategy acknowledges that targeting several kinases associated with tumor growth can provide more comprehensive therapeutic benefits compared to modulating a single biological function researchgate.netnih.govmdpi.com.

The Quinazoline (B50416) Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core, a bicyclic nitrogen-containing heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its versatile pharmacological profile and its ability to bind to various biological targets with high affinity nih.govscielo.brscielo.bruniroma1.it. Its significance in kinase inhibition is particularly notable, with several FDA-approved kinase inhibitors incorporating the quinazoline framework nih.govscielo.brscielo.brnih.gov. This scaffold's ability to bind directly to the hinge region of ATP-dependent kinases, forming crucial hydrogen bonds, contributes to its potent inhibitory activity scielo.brscielo.br.

The 4-anilino-quinazoline moiety, in particular, has proven to be a favorable scaffold for developing epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) nih.gov. Approved quinazoline-based EGFR inhibitors include gefitinib, erlotinib, lapatinib, vandetanib, icotinib, afatinib, and dacomitinib (B1663576) scielo.bruniroma1.itnih.gov. Beyond EGFR, the quinazoline scaffold has been successfully employed in designing inhibitors for other kinases, highlighting its broad utility in targeted cancer therapy mdpi.comnih.govmdpi.com.

Genesis of BPR1K871: A Case Study in Rational Drug Design

The discovery of this compound exemplifies a rational drug design approach aimed at developing a potent multi-kinase inhibitor. The design process initiated from a previously reported furanopyrimidine core (compound 3), which was subsequently subjected to scaffold-hopping to a quinazoline core (compound 4) nih.govresearchgate.net. This strategic modification was intended to enhance the physicochemical properties of the compound, notably improving lipophilicity (LogD7.4: from 7.10 to 4.41) and reducing molecular weight (from 567 to 485) nih.gov.

Initial studies with quinazoline lead compound 4 revealed dual FLT3/AURKA inhibition (IC50 = 127/5 nM) and improved anti-proliferative activities in AML cell lines (EC50 ~ 40 nM) nih.gov. However, compound 4 exhibited poor aqueous solubility and dose-limiting toxicity, precluding its progression to in vivo evaluation nih.gov. A detailed structure-activity relationship (SAR) study was then undertaken, utilizing compound 4 as a starting point nih.gov. This extensive SAR exploration, combined with computer modeling, allowed for fine-tuning of FLT3 and AURKA inhibition, leading to the identification of this compound as a potent dual FLT3/AURKA inhibitor nih.govresearchgate.netresearchgate.net. This compound (also known as DBPR114) incorporates an ionizable amino solubilizing group at the 7-position of the quinazoline ring, linked by a three-carbon atom linker, contributing to its improved properties nih.govresearchgate.net.

Overview of this compound as a Preclinical Development Candidate

This compound has been identified as a promising preclinical development candidate for the treatment of acute myeloid leukemia (AML) and solid tumors nih.govresearchgate.netacs.orgnih.govmedchemexpress.comglpbio.com. It functions as a potent dual inhibitor of FLT3 and Aurora Kinase A (AURKA), with reported IC50 values of 19 nM for FLT3 and 22 nM for AURKA acs.orgmedchemexpress.comglpbio.com. Furthermore, it also inhibits Aurora Kinase B (AURKB) with an IC50 of 13 nM researchgate.netacs.org.

In vitro studies have demonstrated this compound's potent anti-proliferative activities in AML cell lines, specifically MOLM-13 and MV4-11, both of which are FLT3-ITD mutation-positive, with EC50 values of approximately 5 nM nih.govresearchgate.netresearchgate.netnih.govmedchemexpress.comglpbio.com. Kinase profiling using KINOMEScan technology at 1000 nM concentration revealed that this compound inhibits 77 out of 395 non-mutant kinases (65% inhibition), indicating its multi-kinase inhibitory nature researchgate.netacs.org. Beyond AML, this compound also exhibited potent anti-proliferative effects (EC50 < 100 nM) against solid tumor cell lines such as COLO205 (colorectal cancer) and Mia-PaCa2 (pancreatic cancer) nih.gov.

Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines confirmed the intracellular modulation of FLT3 and AURKA/B targets by this compound nih.govnih.gov. Crucially, this compound has shown excellent in vivo efficacy in xenograft models of AML (MOLM-13 and MV4-11) and solid tumors (COLO205 and Mia-PaCa2) without significant toxicity at doses ranging from 3–20 mg/kg (intravenous administration) nih.govresearchgate.netnih.gov. These comprehensive in vitro and in vivo findings have led to the selection of this compound as a preclinical development candidate, and it has received US FDA Investigational New Drug (IND) approval for Phase I testing acs.org.

Table 1: Key In Vitro Inhibition Data for this compound

Target KinaseIC50 (nM)
FLT319 acs.orgmedchemexpress.comglpbio.com
AURKA22 acs.orgmedchemexpress.comglpbio.com
AURKB13 researchgate.netacs.org

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line (Type)EC50 (nM)
MOLM-13 (AML, FLT3-ITD+)~5 nih.govresearchgate.netnih.govmedchemexpress.comglpbio.com
MV4-11 (AML, FLT3-ITD+)~5 nih.govresearchgate.netnih.govmedchemexpress.comglpbio.com
COLO205 (Colorectal Cancer)<100 nih.gov
Mia-PaCa2 (Pancreatic Cancer)<100 nih.gov

Table 3: Physicochemical Property Comparison of Precursors

CompoundScaffoldMolecular WeightLogD7.4
3Furanopyrimidine567 nih.gov7.10 nih.gov
4Quinazoline485 nih.gov4.41 nih.gov

Properties

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.056

Appearance

Solid powder

Synonyms

BPR1K871;  BPR1K-871;  BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Origin of Product

United States

Molecular Target Identification and Kinase Selectivity Profiling of Bpr1k871

Elucidation of Primary Kinase Targets: FLT3 and Aurora Kinases

BPR1K871 has been elucidated as a potent dual inhibitor primarily targeting FMS-like Tyrosine Kinase 3 (FLT3) and the Aurora kinase family, specifically Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB). nih.govresearchgate.netnih.govacs.orgmedchemexpress.com

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition by this compound

This compound demonstrates potent inhibitory activity against FLT3, with an IC50 value of 19 nM. nih.govresearchgate.netnih.govacs.orgmedchemexpress.comresearchgate.net This inhibition extends to FLT3-ITD mutation positive acute myeloid leukemia (AML) cell lines, such as MOLM-13 and MV4-11, where this compound exhibits potent anti-proliferative activities with an EC50 of approximately 5 nM. nih.govnih.govmedchemexpress.comresearchgate.net The compound's mechanism of action suggests it acts as a Type I kinase inhibitor, indicating its ability to inhibit both wild-type and D835Y-mutated FLT3 enzymes. guidetopharmacology.org

Aurora Kinase A (AURKA) Inhibition by this compound

This compound effectively inhibits Aurora Kinase A (AURKA) with an IC50 value of 22 nM. nih.govresearchgate.netnih.govacs.orgmedchemexpress.comresearchgate.netsci-hub.se Functional studies, including Western blot and DNA content analysis in cell lines like MV4-11 and HCT-116, have confirmed the modulation of AURKA targets within cells by this compound. nih.govresearchgate.netnih.gov

Aurora Kinase B (AURKB) Inhibition by this compound

In addition to AURKA, this compound also shows potent inhibition of Aurora Kinase B (AURKB), with an IC50 value of 13 nM. nih.govresearchgate.netacs.orgresearchgate.netsci-hub.se Similar to AURKA, cellular target modulation for AURKB has been observed through functional studies, indicating its impact on critical mitotic processes. nih.govresearchgate.netnih.gov

Aurora Kinase C (AURKC) Inhibition by this compound

Aurora kinases A, B, and C are members of the serine/threonine kinase family, all of which are essential for cell mitosis. acs.orgmdpi.com While this compound is recognized as a dual inhibitor of Aurora and FLT3 kinases, specific IC50 data for this compound against Aurora Kinase C (AURKC) has not been explicitly detailed in the primary research findings for this compound. researchgate.netmedchemexpress.com

The inhibitory activities of this compound on its primary kinase targets are summarized in the table below:

Kinase TargetIC50 (nM)
FLT319
AURKA22
AURKB13

Comprehensive Kinome Profiling of this compound (e.g., KINOMEScan Technology)

Comprehensive kinome profiling of this compound was conducted using KINOMEScan technology to assess its broader kinase inhibition spectrum. nih.govacs.org This profiling revealed that this compound inhibits a significant number of kinases beyond its primary targets. Specifically, out of 395 non-mutant kinases screened, 77 therapeutically important kinases showed inhibition of 65% or more at a concentration of 1000 nM. nih.govacs.org This indicates this compound's potential as a multi-kinase inhibitor. nih.govacs.orgresearchgate.net

A summary of the kinome profiling results is presented in the following table:

Profiling TechnologyKinases Screened (Non-Mutant)Kinases Inhibited (≥65% at 1000 nM)
KINOMEScan39577

Analysis of this compound Selectivity Across Diverse Kinase Families

This compound has been characterized as a multi-kinase inhibitor with a notable selectivity profile. Its potent dual inhibition of FLT3 and Aurora kinases (AURKA and AURKB) positions it as a promising agent for targeting these pathways. nih.govresearchgate.netnih.govacs.orgmedchemexpress.comresearchgate.netsci-hub.se Structure-activity relationship (SAR) studies were instrumental in fine-tuning the inhibitory activities of this compound against FLT3 and AURKA, leading to the identification of this dual-selective agent. nih.govresearchgate.netnih.govoncotarget.com Beyond its primary targets, the comprehensive kinome profiling demonstrated its inhibitory effects on a broader range of kinases, highlighting its potential for diverse therapeutic applications. nih.govacs.org Its potent anti-proliferative activities have been observed not only in AML cell lines but also in other cancer cell lines, such as colorectal (COLO205) and pancreatic (Mia-PaCa2) cell lines. nih.govresearchgate.netnih.gov

Mechanism of Action Studies for Bpr1k871

Cellular Target Modulation by BPR1K871

This compound functions as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases (AURKA and AURKB). Kinase profiling studies utilizing KINOMEScan technology have demonstrated that this compound inhibits 77 out of 395 non-mutant kinases at a concentration of 1000 nM, underscoring its broad multi-kinase inhibitory potential. Beyond FLT3 and Aurora kinases, this compound has been shown to inhibit a range of other cancer-associated kinases, including ABL1, AXL, BRAF, CHEK2, CSF1R, DDR, FLT1, KIT, PDGFR, PLK4, RET, TRKA, and VEGFR2. Furthermore, this compound demonstrates inhibitory activity against several clinically relevant mutant forms of these kinases, such as FLT3 (FLT3ITD, FLT3D835H, FLT3D835Y, FLT3K663Q, FLT3N841I, FLT3R834Q), ABL1 (ABL1T315I, ABL1Q252H, ABL1H396P, ABL1 F317L), KIT (KITL576P, KITV559D, KITV559D,T670I, KITA829P, KITV559D,V654A, KITD816V), and RET (RETV804M, RETM918T, RETV804L).

Table 1: Key Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
FLT319
AURKA22
AURKB13

Inhibition of FLT3 Phosphorylation (e.g., pFLT3 at Y591)

FLT3, a class-III tyrosine kinase receptor, plays a pivotal role in the survival, proliferation, and differentiation of hematopoietic cells. Mutations in FLT3, particularly FLT3-ITD, are recognized as driver mutations in acute myeloid leukemia (AML) and represent a significant therapeutic target. Mechanistic studies in MV4-11 cell lines, which are FLT3-ITD mutation positive AML cells, revealed that this compound completely inhibited the phosphorylation of FLT3 at residue Y591 at a concentration of 2 nM. Phosphorylation at Y591 is an essential site for the binding of FLT3-ITD to STAT5, a crucial step in downstream signaling.

Inhibition of Aurora Kinase Phosphorylation (e.g., pAURKA at T288)

Aurora kinases, including AURKA, AURKB, and AURKC, are serine/threonine kinases indispensable for proper cell mitosis. This compound demonstrated complete inhibition of AURKA phosphorylation at residue T288 in MV4-11 cells at a concentration of 100 nM. Phosphorylation at T288 is a commonly used indicator of AURKA activation. The inhibition of these kinases by this compound contributes to its anti-proliferative activity.

Impact of this compound on Downstream Signaling Pathways

The anti-proliferative activity observed with this compound is directly attributed to its modulation of FLT3 and Aurora kinase targets within cells. This compound efficiently inhibits cancer cellular proliferation by interfering with single or multiple key pathways involved in cancer development. Studies have shown that this compound (also referred to as DBPR114) reduced the phosphorylation levels of Aurora kinases and their substrate, histone H3. Furthermore, it has been observed to downregulate the levels of several active-state receptor tyrosine kinases. The inhibition of FLT3 by this compound also leads to the disruption of the FLT3-ITD-STAT5 signaling pathway.

This compound-Mediated Disruption of Cell Cycle Progression

Functional studies, including DNA content analysis in MV4-11 and HCT-116 cell lines, have indicated that this compound modulates cellular targets in a manner that impacts cell cycle progression. The growth inhibition mediated by this compound in hepatocellular carcinoma (HCC) cells has been associated with the induction of apoptosis, arrest of the cell cycle, and the formation of polyploidy. The involvement of AURKA and AURKB in mitotic arrest further supports the role of this compound in disrupting the cell cycle. Quinazoline (B50416) derivatives, such as this compound, are well-known for their capacity to influence cell division and induce cell cycle arrest, particularly in the G2-M phase.

This compound Influence on Cellular Proliferation Pathways

This compound exhibits potent anti-proliferative activities in various cancer cell lines. It demonstrated half-maximal effective concentrations (EC50) of approximately 5 nM in MOLM-13 and MV4-11 AML cells. In FLT3-negative leukemia cell lines, such as U937 and K562, the anti-proliferative activity of this compound was observed in the low micromolar range, suggesting that FLT3 is a critical target for its anti-proliferative effects in FLT3-positive cells. Additionally, this compound potently inhibited the proliferation of COLO205 (colorectal cancer) and Mia-PaCa2 (pancreatic cancer) cell lines, with EC50 values below 100 nM. This broad anti-proliferative effect is achieved through the efficient blocking of single or multiple key pathways involved in cancer. FLT3 itself plays a crucial role in the survival and proliferation of hematopoietic cells, and mutant FLT3 is known to accelerate proliferation.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineType of CancerEC50 (nM)
MOLM-13AML~5
MV4-11AML~5
COLO205Colorectal<100
Mia-PaCa2Pancreatic<100
U937AML (FLT3-neg)Low µM
K562CML (FLT3-neg)Low µM

Molecular Interactions of this compound with its Targets

Molecular modeling studies have provided insights into the interactions of this compound with its target kinases, FLT3 and AURKA. This compound forms specific hydrogen bonds within the active sites of these enzymes. With FLT3, it establishes two hydrogen bonds with Lys644 and Cys694. For AURKA, this compound forms six hydrogen bonds with Arg137, Lys162, Ala213, and Asp274. A crucial π-π stacking interaction is also observed between the terminal phenyl ring of the thiazole (B1198619) urea (B33335) side chain of this compound and the phenyl ring of Phe621 in the FLT3 back pocket. The quinazoline core, which forms the basis of this compound, is recognized as a privileged scaffold for inhibiting ATP-dependent kinases, contributing to its potent inhibitory activities.

Structure Activity Relationship Sar and Analog Design of Bpr1k871

Systematic Exploration of the Quinazoline (B50416) Core Modifications

The quinazoline core serves as a privileged structure in kinase inhibition, with several FDA-approved kinase inhibitors containing this framework. researchgate.net The initial lead compound, designated as compound 4, which featured a quinazoline core, demonstrated dual inhibition of FLT3 and AURKA, with IC₅₀ values of 127 nM and 5 nM, respectively, along with improved physicochemical properties compared to earlier furanopyrimidine-based leads. nih.govresearchgate.netnih.govacs.orgoncotarget.com

Systematic modifications to the quinazoline core, particularly at the 6- and 7-positions, were crucial for modulating kinase inhibition. For instance, the removal of methoxy (B1213986) groups from both the 6- and 7-positions in compound 5 resulted in a notable decrease in inhibitory activity, leading to over 10-fold reduced FLT3 inhibition and 3-fold reduced AURKA inhibition compared to lead compound 4. nih.gov Conversely, the introduction of an ionizable amino solubilizing group, specifically an N,N-dimethyl group, at the 7-position of the quinazoline ring, as seen in BPR1K871 and compound 9, was found to be optimal for enhancing FLT3 inhibitory activity. nih.govresearchgate.net In contrast, compounds like 5 and 7, which lacked polar ionizable amino substituents at the 7-position, exhibited a distinct shift towards AURKA selectivity. nih.govresearchgate.netoncotarget.comresearchgate.net Further structural modifications at the 6- and 7-positions of the quinazoline core of this compound were also explored to improve drug-like properties, leading to the identification of orally bioavailable analogs such as compound 34. nih.gov

Role of the Thiazole (B1198619) Urea (B33335) Side Chain in this compound Activity and Selectivity

The thiazole urea side chain, positioned at the 4-position of the quinazoline core, plays a critical role in defining this compound's dual inhibitory profile. The presence of a terminal phenyl group within this side chain is essential for maintaining both AURKA and FLT3 activities. researchgate.net

Detailed SAR studies focused on substitutions on this terminal phenyl ring revealed its profound impact on kinase selectivity. Specifically, the introduction of an ortho-substitution on the terminal phenyl ring, regardless of the electronic nature of the substituent (e.g., methoxy or methyl groups), led to a shift towards selective FLT3 inhibition. nih.govresearchgate.net For example, compound 13, featuring an ortho-methoxy group, exhibited approximately 30-fold selectivity for FLT3 over AURKA. nih.govresearchgate.net This selectivity is attributed to steric hindrance caused by the ortho-substituent, which prevents the phenyl ring from forming a critical π-π interaction with Phe144 in the AURKA back pocket. nih.govresearchgate.netresearchgate.net In contrast, this compound, which lacks such an ortho-substitution, maintains this crucial π-π interaction with Phe144 in AURKA, thereby preserving its dual FLT3/AURKA inhibitory activity. nih.govresearchgate.netresearchgate.net

The flexible nature of the thiazolylurea moiety and its side chains in this compound has also been noted as a potential factor contributing to its broader multi-kinase inhibition profile. Subsequent analog design efforts sometimes involved shortening these flexible side chains and replacing the thiazole ring with a phenyl group to improve pharmacokinetics and enhance selectivity towards specific targets, such as CSF1R, while attenuating AURKA/B inhibition. semanticscholar.orgacs.org

Design and Synthesis of this compound Analogs with Tuned Selectivity

Through comprehensive SAR studies, researchers successfully designed and synthesized this compound analogs with finely tuned selectivity profiles, yielding compounds that are predominantly AURKA-selective, FLT3-selective, or maintain dual FLT3/AURKA inhibition. nih.govresearchgate.netnih.govoncotarget.com

The modification of the quinazoline core proved effective in generating AURKA-selective inhibitors. Compounds 5 and 7, characterized by the absence of polar ionizable amino substituents at the 7-position of the quinazoline ring, demonstrated approximately 100-fold selectivity for AURKA over FLT3. nih.govresearchgate.netoncotarget.comresearchgate.net This highlights the importance of the 7-position substituent in modulating the balance between FLT3 and AURKA inhibition.

Selective FLT3 inhibitors were developed by strategically modifying the terminal phenyl ring of the thiazole urea side chain. Compound 13, which incorporates an ortho-methoxy group on this phenyl ring, achieved approximately 30-fold selectivity for FLT3 over AURKA. nih.govresearchgate.netoncotarget.comresearchgate.net Similarly, compound 14, bearing an ortho-methyl group, also showed a preference for FLT3 inhibition, exhibiting about 8-fold selectivity over AURKA. nih.gov This selective inhibition is attributed to the steric bulk of the ortho-substituent, which disrupts favorable interactions with the AURKA binding site while maintaining interactions with FLT3. nih.govresearchgate.netresearchgate.net

This compound itself represents a successful optimization of dual FLT3/AURKA inhibitory potency. It exhibits potent IC₅₀ values of 19 nM for FLT3 and 22 nM for AURKA. nih.govresearchgate.netnih.govacs.org The design process, starting from lead compound 4 (IC₅₀ = 127 nM for FLT3 and 5 nM for AURKA), involved a detailed SAR study that led to the identification of this compound (compound 10) as a promising dual inhibitor with excellent kinase inhibition profiles. nih.govresearchgate.netacs.org The strategic placement of the ionizable amino solubilizing group at the 7-position of the quinazoline ring and the absence of steric ortho-substituents on the terminal phenyl ring of the thiazole urea side chain were key to maintaining this balanced dual inhibitory activity. nih.govresearchgate.netresearchgate.net

Contributions of Specific Substituents to this compound Biological Efficacy

A critical determinant of this compound's dual FLT3/AURKA activity lies in the terminal phenyl ring of its thiazole urea side chain. The absence of a bulky ortho-substituent on this phenyl ring allows for a crucial π-π interaction with the Phe144 residue in the AURKA back pocket, which is essential for maintaining AURKA inhibition. nih.govresearchgate.netresearchgate.net Conversely, the introduction of an ortho-substituent (e.g., methoxy or methyl) at this position disrupts this interaction, leading to a loss of AURKA activity and a resultant shift towards FLT3 selectivity. nih.govresearchgate.netresearchgate.net This highlights how subtle changes in the side chain can dramatically alter the compound's kinase selectivity profile.

Table 1: Kinase Inhibition Profile of this compound and Key Analogs

CompoundFLT3 IC₅₀ (nM)AURKA IC₅₀ (nM)AURKB IC₅₀ (nM)Selectivity ProfileReference
This compound192213Dual FLT3/AURKA nih.govresearchgate.netnih.govacs.org
Lead 41275Not specifiedDual FLT3/AURKA nih.govresearchgate.netnih.govacs.orgoncotarget.com
Compound 5>10-fold less potent than 4 for FLT33-fold less potent than 4 for AURKANot specifiedAURKA-selective (~100-fold over FLT3) nih.govresearchgate.netnih.govoncotarget.com
Compound 7Not specifiedNot specifiedNot specifiedAURKA-selective (~100-fold over FLT3) nih.govresearchgate.netnih.govoncotarget.com
Compound 13Potent (~30-fold selective over AURKA)Less potentNot specifiedFLT3-selective nih.govresearchgate.netnih.govoncotarget.comresearchgate.net
Compound 14Potent (~8-fold selective over AURKA)Less potentNot specifiedFLT3-selective nih.gov

Computational and Biophysical Approaches in Bpr1k871 Research

Molecular Modeling Studies of BPR1K871 and its Analogs

Molecular modeling studies have been extensively employed to elucidate the binding characteristics and selectivity of this compound and its analogs towards kinase targets. These studies aimed to understand the factors governing the differential inhibition of AURKA and FLT3 kinases by quinazoline-based compounds. Researchers conducted docking studies of this compound, as well as selective analogs like compound 13 (a FLT3-selective inhibitor) and compound 5 (an AURKA-selective inhibitor), into their respective target structures. The primary objective was to gain structural insight into the shift from dual inhibition to selective inhibition, particularly for FLT3 nih.gov.

Ligand-Protein Docking Simulations of this compound with Kinase Targets

Ligand-protein docking simulations are a core computational technique used to predict the preferred orientation and conformation of a ligand within a protein's active site, thereby providing insights into the binding process and the specific interactions formed with residues pharmafeatures.com. For this compound, these simulations were performed with both FLT3 and AURKA to analyze its binding modes and the molecular determinants of its dual inhibitory activity nih.govresearchgate.net.

Analysis of this compound Binding to FLT3 Homology Models

Molecular docking studies of this compound and its analog, compound 13, into FLT3 homology models revealed consistent binding orientations. A key observation was the formation of crucial π-π stacking interactions between the terminal phenyl ring of the thiazole (B1198619) urea (B33335) side chain of both this compound and compound 13 with the phenyl ring of Phe621 in the FLT3 back pocket nih.govresearchgate.net. Additionally, this compound formed a hydrogen bond between the N1 atom of its quinazoline (B50416) ring and Cys694 in the kinase hinge region of FLT3. Another hydrogen bond was observed between the urea function of this compound and Lys644 of FLT3 nih.gov.

Further analysis showed that the 7-position side chain of this compound engaged in several hydrophobic contacts with FLT3 residues Cys695, Tyr696, and Gly697, which significantly contributed to its enhanced FLT3 inhibitory activity nih.gov. A comparative binding energy calculation between this compound and the AURKA-selective compound 5 further supported these findings, with this compound exhibiting a more favorable FLT3 binding energy (-80.27 kcal mol-1) compared to compound 5 (-45.75 kcal mol-1), aligning with their respective inhibitory potencies nih.gov.

Table 1: Comparative FLT3 Binding Energies

CompoundFLT3 Binding Energy (kcal mol⁻¹)
This compound-80.27
Compound 5-45.75

Analysis of this compound Binding to AURKA Co-crystal Structures (e.g., PDB ID: 4JBO)

Docking simulations involving this compound and its analogs with the AURKA kinase co-crystal structure (PDB ID: 4JBO) provided insights into the interactions within the AURKA active site nih.govresearchgate.netresearchgate.net. A notable difference in binding was observed for compound 13 in AURKA compared to FLT3. Due to a smaller back pocket region in AURKA, the terminal phenyl ring of compound 13 was found to be flipped by over 60° relative to its orientation in FLT3 nih.govresearchgate.net. This reorientation, coupled with the presence of an additional ortho-methoxy group in compound 13, led to the loss of a critical π-π interaction with Phe144 of AURKA, which contributed to its observed FLT3 selectivity nih.govresearchgate.netresearchgate.net. For this compound, a hydrogen bond was formed between the quinazoline ring N1 and the kinase hinge region, and the urea function also formed an H-bond with a lysine (B10760008) residue in the active site nih.gov.

Investigation of Key Binding Interactions (e.g., π-π stacking, hydrogen bonding, hydrophobic contacts)

The detailed investigation of binding interactions is crucial for understanding the molecular basis of this compound's activity.

π-π stacking: A significant π-π stacking interaction was identified between the terminal phenyl ring of the thiazole urea side chain of this compound (and analog 13) and the phenyl ring of Phe621 in the FLT3 back pocket. This interaction is considered crucial for effective binding nih.govresearchgate.net. For AURKA, the absence or disruption of a similar π-π interaction with Phe144 was linked to selectivity changes in analogs nih.govresearchgate.netresearchgate.net.

Hydrogen bonding: Hydrogen bonds play a vital role in anchoring this compound within the kinase active sites. In FLT3, a hydrogen bond was observed between the N1 atom of the quinazoline ring and Cys694 in the kinase hinge region. An additional hydrogen bond formed between the urea function of this compound and Lys644 nih.gov.

Hydrophobic contacts: The 7-position side chain of this compound established several hydrophobic contacts with the FLT3 residues Cys695, Tyr696, and Gly697. These hydrophobic interactions were found to significantly enhance the compound's FLT3 inhibitory activity nih.gov.

Structure-Based Drug Design (SBDD) and Scaffold Hopping Strategies Applied to this compound

Structure-Based Drug Design (SBDD) is a computational methodology that leverages the three-dimensional structural information of target proteins to design or discover novel chemical compounds that can bind to and inhibit these targets researchgate.netswri.orggardp.orgdomainex.co.uk. This compound itself was a product of a strategic scaffold-hopping approach, transitioning from a furanopyrimidine core to a quinazoline core nih.govresearchgate.nettandfonline.com. This scaffold hopping was a deliberate design choice, anticipated to improve the physicochemical properties of the lead compound, such as reducing lipophilicity (LogD7.4 from 7.10 to 4.41) and lowering the molecular weight (from 567 to 485) nih.gov.

Scaffold hopping is a powerful strategy in medicinal chemistry that allows researchers to explore novel molecular architectures beyond existing patented chemical spaces, while maintaining or improving desired pharmacological properties researchgate.nettandfonline.comrsc.org. The rational design, coupled with detailed Structure-Activity Relationship (SAR) studies and computer modeling, was fundamental in identifying this compound as a potent dual FLT3/AURKA inhibitor nih.gov. Subsequent optimization efforts, starting from this compound, also utilized property-driven design to improve pharmacokinetic profiles and kinase selectivity, leading to the discovery of selective CSF1R inhibitors acs.orgresearchgate.net.

In Silico Approaches for Predicting and Optimizing this compound Selectivity

In silico approaches, encompassing molecular modeling, docking simulations, and binding energy calculations, were critical for predicting and optimizing the selectivity of this compound and its derivatives. These computational methods enabled the rational design of compounds with enhanced target affinity and selectivity pharmafeatures.comresearchgate.net.

To assess selectivity, enzyme activity trends were analyzed using scatter plots of pIC50 values, which helped classify compounds into distinct groups: dual FLT3/AURKA inhibitors, selective FLT3 inhibitors, and selective AURKA inhibitors nih.gov. Computational investigations also explored the impact of specific structural modifications on selectivity. For instance, the removal of the 7-alkoxyl group, as seen in compounds 5 and 7, was computationally found to cause a significant loss of FLT3 activity, thereby rendering these analogs AURKA selective nih.gov.

Binding energy calculations provided quantitative support for these observations. For example, the less favorable FLT3 binding energy calculated for compound 5 compared to this compound was consistent with its reduced FLT3 inhibition nih.gov. Furthermore, property-driven optimization, which included reducing the number of rotatable bonds, was an in silico strategy employed to improve the pharmacokinetics and selectivity of this compound-derived compounds, as demonstrated in the development of CSF1R inhibitors acs.orgresearchgate.net. Molecular docking also facilitated the discovery of novel nonclassical hydrogen-bonding interactions, which contributed to enhanced potency and selectivity profiles acs.orgsemanticscholar.org.

Table 2: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
FLT319
AURKA22
AURKB13

Preclinical Biological Evaluation of Bpr1k871

In Vitro Anti-Proliferative Activity of BPR1K871

This compound has demonstrated potent anti-proliferative effects in a range of cancer cell lines, indicating its broad potential as a multi-kinase inhibitor.

This compound exhibited potent anti-proliferative activities in acute myeloid leukemia (AML) cell lines, specifically MOLM-13 and MV4-11, with reported EC50 values of approximately 5 nM nih.govresearchgate.netnih.govarctomsci.comglpbio.commedchemexpress.com. This nanomolar efficacy suggests a strong cellular response in these leukemia models. Compared to a previously reported compound, this compound showed approximately 7 to 14-fold enhanced anti-proliferative activities in MOLM-13 and MV4-11 AML cell lines nih.govoncotarget.com.

For comparative purposes, this compound's anti-proliferative activity was assessed alongside standard inhibitors in various leukemia cell lines. The data below illustrates its efficacy:

Table 1: Anti-proliferative Activity (EC50 in nM) of this compound and Reference Inhibitors in Leukemia Cell Lines researchgate.net

Cell LineCell TypeThis compoundLinifanibSorafenibPKC412BarasertibVX-680
MOLM-13AML-FLT3-ITD (heterozygous)53882554269
MV4-11AML-FLT3-ITD (homozygous)48243381771
RS4-11ALL-wt-FLT3 (homozygous)119200930040011ND
U937AML-FLT3-negative8050>1800033501400>10000ND
K562CML-Bcr-Abl FLT3-negative2300>200007300>20000>10000ND

MOLM-13 and MV4-11 cell lines are recognized as FLT3-ITD mutation positive AML cell lines oncotarget.comresearchgate.netnih.gov. This compound demonstrated potent inhibition in these FLT3-ITD positive cell lines, with single-digit nanomolar EC50 values nih.govmedchemexpress.comoncotarget.comresearchgate.netresearchgate.net. This suggests that this compound's anti-proliferative effect is significantly mediated through its activity against the FLT3 internal tandem duplication (ITD) mutation, which is a common genetic alteration in AML associated with poor prognosis oncotarget.comnih.govthno.org. In contrast, this compound showed activity in the low micromolar range in FLT3-negative leukemia cell lines, such as U937 and K562, further supporting a mechanism of action involving FLT3 inhibition within the cell nih.govresearchgate.net.

Beyond leukemia, this compound also demonstrated potent anti-proliferative activity in solid tumor cell lines. Specifically, it inhibited the proliferation of colorectal cancer cell line COLO205 and pancreatic cancer cell line Mia-PaCa2 potently, with EC50 values less than 100 nM nih.govresearchgate.netoncotarget.com. These findings indicate that this compound's inhibitory effects extend to various solid tumor types.

Kinase profiling of this compound using KINOMEScan technology revealed that 77 out of 395 non-mutant kinases were inhibited by more than 65% at a concentration of 1000 nM nih.govoncotarget.comresearchgate.netacs.org. This extensive kinase inhibition profile supports the characterization of this compound as a potential multi-kinase inhibitor nih.govresearchgate.netnih.govoncotarget.com. Based on this multi-kinase inhibition potential, this compound was further evaluated in a panel of 15 diverse cancer cell lines to comprehensively assess its anti-proliferative capabilities nih.govoncotarget.com. The results from this cell-line profiling confirmed its broad anti-proliferative potential across different cancer types nih.govresearchgate.netnih.govoncotarget.com.

Table 2: Enzymatic Inhibition (IC50 in nM) of this compound against Key Kinases nih.govresearchgate.netarctomsci.commedchemexpress.comresearchgate.netresearchgate.netacs.org

KinaseIC50 (nM)
FLT319
AURKA22
AURKB13

In Vitro Mechanistic Assays

Mechanistic studies were conducted to elucidate the cellular targets and pathways modulated by this compound, providing insights into its mode of action.

Western blot analysis was performed in MV4-11 and HCT-116 cell lines to investigate the cellular target modulation by this compound nih.govresearchgate.netnih.govoncotarget.comacs.orgoncotarget.com. In MV4-11 cells, this compound was observed to completely inhibit the phosphorylation of FLT3 at residue Tyr591 (pFLT3) at a concentration of 2 nM nih.govresearchgate.net. Concurrently, the phosphorylation of Aurora Kinase A (AURKA) at residue Thr288 (pAURKA) was completely inhibited at a concentration of 100 nM nih.govresearchgate.net. These findings suggest that the anti-proliferative activity of this compound is directly linked to its ability to modulate FLT3 and AURKA targets within the cells nih.govresearchgate.net.

Further analysis in HCT-116 cells revealed that this compound also inhibited phospho-AURKB (Thr232) and phospho-histone H3 (Ser10) formation in a dose-dependent manner researchgate.net. Histone H3 phosphorylation at Ser10 is a known substrate of Aurora B kinase, indicating effective inhibition of AURKB activity sci-hub.seresearchgate.net. These mechanistic studies confirm this compound's dual inhibitory activity on FLT3 and Aurora kinases (AURKA/B) at the cellular level, correlating with its observed anti-proliferative effects nih.govresearchgate.netnih.govoncotarget.comacs.orgoncotarget.com.

DNA Content Analysis for Cell Cycle Effects

DNA content analysis is a fundamental method employed in cellular biology to assess the distribution of cells across different phases of the cell cycle (G0/G1, S, and G2/M) and to identify alterations in cell cycle progression nih.govwikipedia.orgyoutube.combiocompare.com. This technique typically involves staining cellular DNA quantitatively with fluorescent dyes, such as propidium (B1200493) iodide (PI) or DAPI, followed by analysis using flow cytometry wikipedia.orgyoutube.combiocompare.com. The intensity of fluorescence directly correlates with the amount of DNA within each cell, allowing for the differentiation of cell cycle phases based on their DNA content wikipedia.orgyoutube.combiocompare.com.

Functional studies utilizing DNA content analysis were performed on MV4-11 and HCT-116 cell lines to investigate the cellular effects of this compound. These analyses revealed that this compound modulates its targets, specifically FLT3 and AURKA/B, within these cells nih.govnih.govresearchgate.netvulcanchem.com. Such modulation indicates the compound's ability to interfere with critical cellular processes regulated by these kinases, which are often involved in cell proliferation and division.

In Vivo Efficacy Studies in Preclinical Models

This compound has demonstrated significant in vivo efficacy across various preclinical tumor models, including both acute myeloid leukemia (AML) and solid tumor xenografts nih.govnih.govacs.orgresearchgate.netvulcanchem.com. These studies were crucial in selecting this compound as a preclinical development candidate for anti-cancer therapy nih.govnih.gov.

Evaluation in AML Xenograft Models (e.g., MOLM-13, MV4-11)

This compound exhibited potent anti-proliferative activities in MOLM-13 and MV4-11 AML cell lines, with an EC50 of approximately 5 nM nih.govnih.govmedchemexpress.comacs.orgresearchgate.net. Both MOLM-13 and MV4-11 are human AML cell lines characterized by FLT3-ITD mutations nih.gov.

The in vivo anti-tumor effects of this compound were rigorously evaluated in human acute myelogenous leukemia xenograft nude mice models using both MOLM-13 and MV4-11 cell lines nih.govresearchgate.netresearchgate.net. Nude mice were subcutaneously inoculated with these AML cells. Once tumors reached a measurable size (approximately 500 mm³ for MOLM-13 and MV4-11 models), this compound was administered intravenously nih.gov. The growth of both MOLM-13 and MV4-11 tumor xenografts was significantly inhibited by this compound at concentrations of 1, 3, or 10 mg/kg (intravenous administration), with statistical significance (p < 0.05) nih.govresearchgate.netresearchgate.net. Drug treatment regimens typically involved administration on days 1–5 for all groups, with additional treatment on days 8–12 for the 1 and 3 mg/kg groups nih.govresearchgate.netresearchgate.net.

The observed potent anti-proliferative activities and significant tumor growth inhibition in these AML xenograft models highlight this compound's potential as a therapeutic agent for acute myeloid leukemia.

Table 1: Anti-proliferative Activities of this compound in AML Cell Lines

Cell LineEC50 (nM)Mutation Status
MOLM-13~5FLT3-ITD
MV4-11~5FLT3-ITD

Efficacy in Solid Tumor Xenograft Models (e.g., COLO205, Mia-PaCa2)

Beyond AML, this compound demonstrated potent inhibitory effects on solid tumor cell lines, including COLO205 (colorectal cancer) and Mia-PaCa2 (pancreatic cancer), with EC50 values less than 100 nM nih.gov.

The in vivo anti-cancer activity of this compound was further assessed in solid tumor xenograft models using COLO205 and Mia-PaCa2 cell lines nih.govnih.govacs.orgresearchgate.netvulcanchem.com. Nude mice were subcutaneously inoculated with the respective cancer cells. When tumor volumes reached approximately 200 mm³, this compound was intravenously administered nih.gov. These studies revealed tumor regression in both COLO205 and Mia-PaCa2 xenograft models, underscoring the compound's broad anti-tumor potential as a multi-kinase inhibitor nih.gov.

Table 2: Anti-proliferative Activities of this compound in Solid Tumor Cell Lines

Cell LineEC50 (nM)Cancer Type
COLO205<100Colorectal
Mia-PaCa2<100Pancreatic

Assessment of Anti-Tumor Effects in Non-Human Models

The assessment of this compound's anti-tumor effects in non-human models primarily involved the use of human cancer xenograft models established in nude mice nih.govresearchgate.netnih.govacs.orgresearchgate.netvulcanchem.com. These models, as detailed in sections 6.3.1 and 6.3.2, utilized human MOLM-13 and MV4-11 AML cell lines, as well as human COLO205 colorectal and Mia-PaCa2 pancreatic cancer cell lines, implanted into immunodeficient mice nih.govresearchgate.netnih.govacs.orgresearchgate.netvulcanchem.com. The consistent and significant inhibition of tumor growth observed across these diverse human xenograft models in nude mice provides robust evidence of this compound's in vivo anti-tumor efficacy.

Synthetic Chemistry and Process Development of Bpr1k871

Original Medicinal Chemistry Synthetic Routes for BPR1K871 (Route A)

The initial synthesis of this compound, designated as Route A, was designed for medicinal chemistry purposes, prioritizing the rapid generation of analogues for structure-activity relationship (SAR) studies. acs.orgresearchgate.net This seven-step sequence commenced with commercially available 2-amino-4-fluorobenzoic acid (2). acs.orgresearchgate.net

The key steps in Route A included:

Condensation of 2-amino-4-fluorobenzoic acid (2) with formamidine (B1211174) acetate (B1210297) to form the quinazolinone intermediate 3. acs.org

An SNAr reaction of intermediate 3 with 1,3-propanediol (B51772) (4) using sodium hydride (NaH) in dimethylformamide (DMF). acs.orgresearchgate.net

Treatment with thionyl chloride (SOCl₂) to yield a dichloride intermediate 6. acs.orgresearchgate.net

A subsequent SNAr reaction between intermediate 6 and tert-butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate (7). acs.orgresearchgate.net

Deprotection of the Boc group using trifluoroacetic acid. acs.orgresearchgate.net

Urea (B33335) formation via reaction with 3-chlorophenyl isocyanate (10). acs.orgresearchgate.net

A final SN2 reaction with dimethylamine (B145610) to install the terminal dimethylamino group, affording this compound (1). acs.orgresearchgate.net

While effective for initial discovery, Route A presented several significant drawbacks when considered for larger-scale synthesis. acs.orgresearchgate.net These limitations necessitated the development of an entirely new synthetic strategy. researchgate.net

Key challenges included:

Hazardous Reagents: The use of sodium hydride (NaH) with DMF in the second step is considered unsafe for large-scale manufacturing due to the potential for thermal runaway reactions. researchgate.netacs.orgbohrium.com

Impurity Formation: The chlorination step using thionyl chloride was particularly problematic, leading to the formation of inseparable impurities. researchgate.netacs.orgbohrium.com The final dimethylamination step also generated impurities that complicated purification and lowered the yield. researchgate.net

Reliance on Chromatography: The route required multiple laborious column chromatography steps to purify intermediates and the final product. researchgate.netacs.orgbohrium.com This method is not practical or economical for producing materials on a kilogram scale.

Development of Robust and Scalable Synthetic Procedures (Routes B1, B2, B3)

To overcome the deficiencies of Route A, a systematic, step-by-step process development campaign was initiated. researchgate.netacs.orgbohrium.com This effort led to the creation of intermediate routes (B1 and B2) on a gram scale, culminating in the final optimized and scalable procedure, Route B3. acs.orgacs.orgbohrium.com The primary goal was to establish a practical and robust method for the multi-kilogram manufacturing of this compound to support preclinical and clinical studies. acs.org

A critical aspect of the process development was the re-evaluation and optimization of each synthetic step, focusing on reagent selection, solvent systems, and reaction conditions to improve yield, safety, and scalability.

Quinazolinone Formation: The initial condensation reaction was optimized by switching from solvent-free or DMSO conditions to using ethanol (B145695) (EtOH) as a solvent under reflux. acs.orgresearchgate.net This change resulted in an excellent yield (>90%) of the quinazolinone intermediate 3. acs.orgresearchgate.net

Alkylation Step: The hazardous NaH/DMF reagent system was eliminated. researchgate.netacs.orgbohrium.com The new strategy involved an SNAr reaction between 7-fluoroquinazolin-4(3H)-one (3) and 3-(dimethylamino)propan-1-ol (12), which introduced the required side chain early in the synthesis. acs.org

Chlorination Reagent: The most significant reagent change was in the chlorination step. The original process required 20-30 equivalents of thionyl chloride (SOCl₂) and produced numerous impurities upon scale-up. acs.orgresearchgate.net In Route B3, thionyl chloride was replaced with phosphoryl trichloride (B1173362) (POCl₃). acs.orgacs.orgbohrium.com This change not only decreased the amount of reagent needed but also significantly reduced impurity formation, simplifying the subsequent purification process. acs.org

Table 1: Comparison of Key Reagent Optimizations
Synthetic StepRoute A (Original)Route B3 (Optimized)Key Advantage of Optimization
AlkylationNaH / DMFSNAr with 3-(dimethylamino)propan-1-olAvoided hazardous reagents. researchgate.netacs.orgbohrium.com
ChlorinationThionyl chloride (SOCl₂)Phosphoryl trichloride (POCl₃)Minimized impurity formation and simplified purification. acs.orgacs.orgbohrium.com

A major focus of the process development was to identify and control the formation of impurities, particularly those generated during the chlorination and final steps of Route A. acs.orgacs.orgbohrium.com

The switch from thionyl chloride to phosphoryl trichloride was the most impactful change for minimizing impurities. acs.orgacs.orgbohrium.com In the earlier routes, inefficient heat transfer during the quenching of the large-scale thionyl chloride reaction led to a complex impurity profile that complicated purification and reduced yield. acs.orgresearchgate.net The use of POCl₃ proved to be a much cleaner reaction. acs.org

Additionally, issues with impurities present in the starting material, 2-amino-4-fluorobenzoic acid, were overcome by using a two-step procedure for the synthesis of intermediate 13, rather than a one-pot approach, which proved sensitive to starting material quality. acs.orgresearchgate.net Careful control of processing and workup conditions throughout Route B3 also helped to minimize the formation of various other impurities, which was crucial for enabling a chromatography-free process. acs.org

The elimination of column chromatography was a primary objective for creating a scalable and cost-effective manufacturing process. researchgate.netacs.orgbohrium.com The final optimized Route B3 successfully achieved this, relying entirely on non-chromatographic purification methods. acs.orgresearchgate.netacs.orgbohrium.com

The strategies implemented included:

Crystallization and Filtration: In the optimized first step, the desired product (3) conveniently precipitated from the ethanol reaction mixture upon cooling, allowing for simple isolation of highly pure material by filtration. acs.orgresearchgate.net Throughout Route B3, all intermediates were solids that could be isolated with high purity by centrifugation or recrystallization from appropriate solvents. thieme-connect.com

Liquid-Liquid Extraction: For the purification of intermediate 13 in the second step of Route B3, a liquid-liquid continuous extraction process was developed and implemented. acs.orgresearchgate.netacs.orgbohrium.com

Acidic Extraction: An acidic workup was employed for the deprotection of the Boc group, which facilitated the isolation of the resulting amine intermediate. researchgate.net

To improve process efficiency and handle unstable intermediates, a telescoped synthesis was implemented in Route B3. acs.orgacs.orgbohrium.com This approach combines multiple reaction steps into a single, continuous process without isolating the intermediate products.

Gram-Scale and Kilogram-Scale Synthesis of this compound for Preclinical Research

The journey to produce multi-kilogram quantities of this compound for preclinical and clinical studies involved a systematic evolution of the synthetic strategy, moving from an initial medicinal chemistry route (Route A) to more refined processes (Routes B1, B2, and B3). acs.orgacs.org

The culmination of these development efforts was Route B3, a robust and scalable process designed for kilogram-scale synthesis. bohrium.com This optimized route incorporated several key features:

Liquid-liquid continuous extraction for the efficient isolation of an intermediate compound. bohrium.comresearchgate.net

The use of POCl₃ instead of SOCl₂ to minimize impurity formation during chlorination. bohrium.comresearchgate.net

A "telescoped" synthesis of a key Boc-protected amino intermediate, improving efficiency and purity. bohrium.comresearchgate.net

Table 1: Comparison of Synthetic Routes for this compound

Route Overall Yield (%) Key Features & Challenges
Route A 7.7% Medicinal chemistry route; Low yield, inseparable impurities, hazardous reagents (NaH/DMF), multiple chromatography steps. acs.orgresearchgate.net
Route B1 11.6% More direct 6-step synthesis; Avoided column chromatography; Variable yields in intermediate steps. acs.org
Route B2 14.7% Replaced SOCl₂ with POCl₃ for chlorination, reducing impurities; Improved overall yield. acs.orgresearchgate.net
Route B3 16.5% Kilogram-scale optimized route; Utilized continuous extraction and telescoped synthesis; Produced 3.09 kg with 97.8% purity. bohrium.comresearchgate.net

Impurity Profiling and Control Strategies in this compound Synthesis

A critical aspect of process development for any active pharmaceutical ingredient (API) is the identification, characterization, and control of impurities. In the synthesis of this compound, several impurities were identified, and specific strategies were implemented to mitigate their formation.

A significant source of impurities was the chlorination step. acs.org When using thionyl chloride (SOCl₂) in the scale-up synthesis, an increased number of impurities were formed, particularly after quenching the reaction with a saturated sodium bicarbonate solution. acs.org This was attributed to inefficient heat transfer during the quenching of large batches, which negatively impacted both the yield and the subsequent purification process. acs.org

To overcome this, a key control strategy was the replacement of the chlorinating agent. Phosphoryl trichloride (POCl₃) was identified as a more suitable alternative to thionyl chloride. acs.org The use of POCl₃ not only required a smaller amount of the reagent to achieve complete chlorination but also significantly reduced the formation of impurities, thereby simplifying the purification process. acs.orgbohrium.com

The choice of solvent also played a crucial role in impurity control. It was observed that conducting the chlorination reaction in toluene (B28343) resulted in a large number of impurities. acs.org In contrast, switching the reaction solvent to acetonitrile (B52724) proved to be a successful strategy, yielding a product with higher purity (96.7% by HPLC) during multigram-scale synthesis. acs.org

Another challenge was an unknown impurity present in a commercially available starting material, 2-amino-4-fluorobenzoic acid, which led to variable yields of a key intermediate. acs.org While recrystallization of the starting material could solve this issue, it resulted in a lower yield and increased costs. acs.org An alternative and more efficient control strategy was to modify the synthetic procedure from a one-pot reaction to a two-step process for the synthesis of the intermediate, which effectively overcame the issue of starting material purity. acs.org

Table 2: Impurity Control Strategies in this compound Synthesis

Challenge Control Strategy Outcome
Impurity formation during chlorination with SOCl₂. acs.org Replacement of SOCl₂ with POCl₃. acs.orgbohrium.com Reduced number of impurities and simplified purification. acs.org
Solvent effect on chlorination impurity profile. acs.org Changed reaction solvent from toluene to acetonitrile. acs.org Achieved higher product purity (96.7% HPLC). acs.org
Impurity in starting material affecting yield. acs.org Modified the process from a one-pot to a two-step synthesis for the intermediate. acs.org Overcame the influence of starting material purity on reaction yield. acs.org

Advanced Research Perspectives and Future Directions for Bpr1k871

Investigation of BPR1K871 in Overcoming Resistance Mechanisms

The development of resistance remains a significant challenge in cancer therapy, particularly with targeted agents. Selective FLT3 inhibitors, despite their initial efficacy, often face limitations due to the emergence of resistance in AML patients researchgate.netnih.gov. This compound's mechanism of action, involving dual inhibition of FLT3 and Aurora kinases, positions it as a potential strategy to circumvent or delay such resistance. Research indicates that targeting both FLT3-dependent and FLT3-independent pathways can be more beneficial in FLT3-internal tandem duplication (FLT3/ITD) positive AML patients and may overcome acquired resistance to selective FLT3 inhibitors researchgate.netnih.gov. This inherent multi-targeting capability of this compound suggests its relevance in addressing the complex resistance mechanisms that cancer cells develop against single-target agents. Future investigations could focus on specific resistance mutations or bypass pathways that render current therapies ineffective and assess this compound's activity against these resistant phenotypes in preclinical models.

Potential for this compound in Combination Therapeutic Strategies

The landscape of cancer treatment is increasingly shifting towards combination therapies, which often yield superior outcomes compared to monotherapies by targeting multiple signaling pathways or cell vulnerabilities simultaneously. This compound has demonstrated potent anti-proliferative activities in various cancer cell lines and exhibited excellent in vivo efficacy in AML xenograft models (MOLM-13 and MV4-11) as well as solid tumor models (COLO205 and Mia-PaCa2) researchgate.net. The understanding that multiple molecular aberrations can coexist within subclones of acute myeloid leukemia highlights the necessity of multi-faceted therapeutic approaches, as single agents may not be sufficient to inhibit the disease comprehensively. Therefore, exploring this compound's potential in combination with other established or emerging anti-cancer agents represents a promising avenue. Such strategies could aim to enhance therapeutic efficacy, reduce the likelihood of resistance development, or broaden the spectrum of treatable cancers.

Exploration of this compound's Full Multi-Kinase Inhibition Potential

This compound is recognized as a potent multi-kinase inhibitor, notably targeting AURKA (IC50 = 22 nM), AURKB (IC50 = 13 nM), and FLT3 (IC50 = 19 nM) researchgate.net. Kinome profiling using KINOMEScan technology has provided a broader understanding of its inhibitory profile, revealing that this compound inhibited 77 out of 395 non-mutant therapeutically important kinases by 65% at a concentration of 1000 nM researchgate.net. Beyond its primary targets, this compound has also been shown to potently inhibit CSF1R with an IC50 of 19 nM. This extensive inhibitory profile contributes to its potent anti-proliferative activities observed in various cancer cell lines.

Table 8.3.1: this compound Kinase Inhibition Profile

KinaseIC50 (nM)Inhibition at 1000 nM (%)
AURKA22 researchgate.net-
AURKB13 researchgate.net-
FLT319 researchgate.net-
CSF1R19-
Other therapeutically important kinases (out of 395 non-mutant)-65% (for 77 kinases) researchgate.net

This compound demonstrates significant cellular efficacy across a range of cancer models. It exhibits single-digit nanomolar anti-proliferative activities in FLT3-ITD mutation positive AML cell lines, MOLM-13 and MV4-11 researchgate.netnih.gov. Furthermore, it shows potent inhibition (EC50 < 100 nM) in solid tumor cell lines such as COLO205 (colorectal) and Mia-PaCa2 (pancreatic) researchgate.net.

Table 8.3.2: this compound Anti-proliferative Activity in Cancer Cell Lines

Cell LineEC50 (nM)
MOLM-13 AML~5 researchgate.netnih.gov
MV4-11 AML~5 researchgate.netnih.gov
COLO205<100 researchgate.net
Mia-PaCa2<100 researchgate.net

Further detailed studies are essential to comprehensively investigate the full scope of this compound's multi-kinase inhibition potential and its implications for diverse cancer types researchgate.netnih.gov.

Development of Novel this compound Analogs with Enhanced Specificity or Broader Activity

Extensive structure-activity relationship (SAR) studies have been pivotal in the development of this compound and its related quinazoline (B50416) derivatives. These studies have enabled the fine-tuning of inhibitory profiles, leading to the identification of AURKA-selective, FLT3-selective, and dual FLT3/AURKA-selective agents researchgate.netnih.gov. For instance, modifications in the linker length and the presence of specific functional groups, such as an amino group at the 7-position of the quinazoline ring, have been shown to significantly influence FLT3 inhibitory activity researchgate.net.

Beyond this compound, structural modifications have successfully led to the discovery of novel analogs with improved properties. For example, optimization efforts involving changes at the 6- and 7-positions of the quinazoline core resulted in orally bioavailable multi-kinase inhibitors, such as compound 34, which demonstrated potent anti-proliferative activity across various cancer cell lines. Another notable analog, BPR1R024, was developed from this compound through physicochemical property-driven optimization, achieving potent and selective CSF1R inhibition with diminished Aurora kinase activity, highlighting the potential for designing analogs with enhanced specificity for particular targets. The strategic modification of this compound also led to the development of an orally active and selective type II TRK inhibitor (compound 41), demonstrating the versatility of the this compound scaffold for broader activity.

Remaining Research Gaps and Unexplored Biological Applications in Preclinical Models

Furthermore, while efforts have been made to develop orally bioavailable analogs, the inherent poor oral bioavailability of this compound, which necessitated intravenous administration in some preclinical studies, indicates a need for continued pharmacokinetic optimization of the parent compound or its next-generation derivatives. The exploration of this compound's efficacy in additional cancer types or other disease models beyond those currently studied could uncover novel therapeutic applications. Investigating the interplay between this compound's multi-kinase inhibition and the complex tumor microenvironment, including its effects on immune cell populations, represents a largely unexplored area that could reveal new therapeutic benefits, especially given that an analog has shown immunomodulatory activity.

Methodological Advancements for this compound Research

Advancements in synthetic methodologies have been crucial for the progression of this compound from discovery to preclinical and clinical development. The establishment of robust and scalable synthetic routes has enabled the multikilogram production of this compound, which is essential for supporting its clinical progression.

Detailed structure-activity relationship (SAR) studies, complemented by sophisticated computer modeling techniques, have been instrumental in the rational design and identification of this compound as a potent dual FLT3/AURKA inhibitor. These computational and structural insights have guided the design of compounds with tailored kinase inhibition profiles researchgate.netnih.gov. Kinome profiling using advanced technologies like KINOMEScan has been pivotal in comprehensively mapping this compound's multi-kinase inhibition landscape, providing a broad understanding of its molecular targets researchgate.net. Functional studies, including Western blot and DNA content analysis, have been routinely employed to confirm target modulation within cellular contexts researchgate.netnih.gov. The use of in vivo xenograft models remains a standard and critical methodology for evaluating the anti-tumor efficacy of this compound in living systems researchgate.netnih.gov. Furthermore, property-driven optimization strategies, involving meticulous analyses of scaffold, linker, and terminal moieties, represent significant methodological advancements in drug design, leading to analogs with improved pharmacokinetic and selectivity profiles. The integration of computational, synthetic, and biological methodologies is continuously enhancing the efficiency of drug discovery campaigns for compounds like this compound nih.gov.

Q & A

Q. What are the primary kinase targets of BPR1K871, and how were they identified?

this compound is a dual inhibitor of FLT3 (FMS-like tyrosine kinase 3) and Aurora kinase A (AURKA), with IC50 values of 19 nM and 22 nM, respectively . Target identification involved enzymatic kinase assays to measure inhibition potency and structural studies (e.g., X-ray crystallography) to confirm binding modes. For FLT3, this compound binds near the Lys644 residue, forming a 1.7 Å interaction with Phe621, while in AURKA, it interacts with Lys162 and Phe144 (2.6 Å) and Asp274 (3.1 Å) . These distances suggest hydrogen bonding and hydrophobic interactions critical for kinase inhibition.

Q. What in vitro and in vivo models validate this compound's efficacy in AML and solid tumors?

In vitro, this compound demonstrated potent anti-proliferative activity in FLT3-ITD-positive AML cell lines (MOLM-13 and MV4-11) with EC50 values of ~5 nM . In vivo efficacy was tested in xenograft models: MOLM-13 and MV4-11 AML models for leukemia, and COLO205 (colorectal) and Mia-PaCa2 (pancreatic) models for solid tumors. Dosing regimens and tumor regression metrics were quantified via bioluminescence imaging and caliper measurements .

Q. How do this compound's IC50 values inform its therapeutic window and selectivity?

The low IC50 values against FLT3 (19 nM) and AURKA (22 nM) suggest high potency, but selectivity must be assessed via broad kinase profiling. For example, structural analogs of this compound (e.g., compound 13) showed similar binding distances but varied off-target effects, highlighting the need for comparative kinase inhibition assays (e.g., using KinomeScan) to rule out non-specific activity .

Advanced Research Questions

Q. How does structural binding analysis guide this compound's optimization for enhanced selectivity?

The quinazoline core of this compound interacts with conserved residues (Lys644 in FLT3; Lys162 in AURKA), but subtle differences in binding pockets allow selectivity tuning. For instance, modifying substituents at the C2 position of the quinazoline scaffold reduced AURKA affinity while preserving FLT3 inhibition, as shown in SAR studies . Molecular dynamics simulations can further predict steric clashes or hydrogen-bonding opportunities to refine selectivity .

Q. What methodological approaches resolve contradictions in this compound's multi-kinase inhibition profiles?

Discrepancies between enzymatic and cellular assays (e.g., higher EC50 in cells vs. IC50 in vitro) may arise from off-target effects, cellular permeability, or kinase redundancy. To address this, researchers should:

  • Use orthogonal assays (e.g., cellular thermal shift assays [CETSA] to confirm target engagement) .
  • Combine RNAi knockdown of secondary targets (e.g., JAK2 or ABL1) to isolate FLT3/AURKA-dependent effects .
  • Validate findings in isogenic cell lines with FLT3-ITD mutations versus wild-type controls .

Q. How can researchers validate this compound's mechanism of action in complex biological systems?

  • Transcriptomic profiling : RNA-seq of treated vs. untreated AML cells to identify downstream pathways (e.g., STAT5, MAPK) .
  • Pharmacodynamic markers : Measure phospho-FLT3 (Tyr591) and phospho-AURKA (Thr288) via Western blot or flow cytometry in patient-derived xenografts .
  • Combination studies : Test synergy with standard therapies (e.g., cytarabine) using Chou-Talalay analysis to calculate combination indices .

Q. What strategies mitigate risks of kinase inhibitor resistance in this compound therapy?

  • Resistance screening : Generate resistant cell lines via prolonged this compound exposure and perform whole-exome sequencing to identify mutations (e.g., FLT3 gatekeeper mutations like F691L) .
  • Proteomic profiling : Use mass spectrometry to detect compensatory kinase activation (e.g., ERK or AKT) .
  • Structure-based drug design : Modify this compound's C4 position to accommodate steric hindrance from mutated residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.